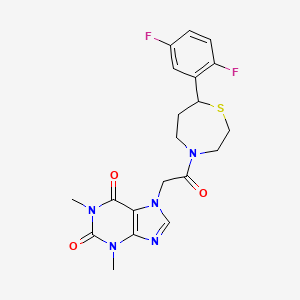

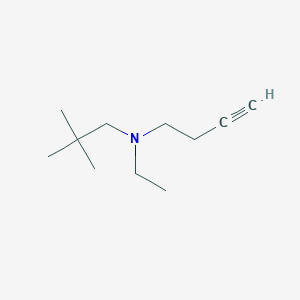

![molecular formula C16H17N3O5S2 B2690083 Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2097925-88-5](/img/structure/B2690083.png)

Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiophene ring, a sulfamoyl group, and a carboxylate ester .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the thiophene ring might be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyridine and thiophene rings would likely make the molecule planar, while the sulfamoyl and carboxylate groups could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring might be susceptible to electrophilic aromatic substitution, while the carboxylate ester could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a high melting point due to the presence of the aromatic rings, and it might be soluble in polar solvents due to the presence of the sulfamoyl and carboxylate groups .Scientific Research Applications

Interface Characterization in Organic Semiconductors

Research demonstrates the characterization of oxidized regioregular poly(3-hexylthiophene-2,5-diyl) (P3HT) resulting from electronic equilibration with high work function electrical contacts. This study highlights the importance of understanding charge transfer and doping mechanisms at the interface between organic semiconductors and electrical contacts, which is crucial for the development of efficient organic electronic devices (Shallcross et al., 2015).

Advancements in Catalysis

The palladium-catalyzed oxidative carbonylative S-cyclization under aerobic conditions is a noteworthy application. This process, which leads to the production of thiophene-3-carboxylic esters, underscores the role of catalysis in synthesizing heterocyclic compounds, vital for pharmaceuticals and materials science (Mancuso et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis and reactivity of 3-(pyrrol-1-yl)thiophenes in palladium-catalyzed direct arylations demonstrate the strategic manipulation of heterocyclic compounds for creating complex molecular architectures. This research is significant for the development of new molecules with potential applications in drug discovery and material science (Smari et al., 2015).

Orthogonal Synthesis of Heterocycles

The orthogonal synthesis of polyfunctionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions illustrates the versatility in synthesizing heterocycles. Such methodologies are fundamental in developing pharmacologically active compounds and novel materials (Cheng et al., 2010).

DNA Interaction Studies

The synthesis and characterization of DNA minor groove binding alkylating agents shed light on the interaction between synthetic molecules and DNA. Understanding these interactions is crucial for designing new therapeutic agents targeting specific DNA sequences or structures (Iyer et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c1-24-16(21)15-13(4-6-25-15)26(22,23)18-9-11-7-12(10-17-8-11)19-5-2-3-14(19)20/h4,6-8,10,18H,2-3,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTLWXHQISIYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)

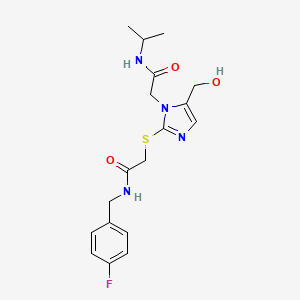

amino}propanoic acid](/img/structure/B2690003.png)

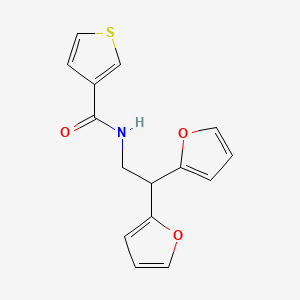

![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)

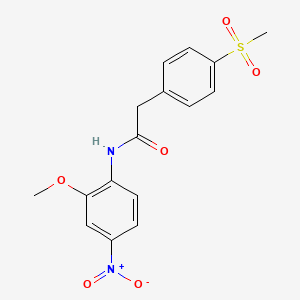

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)

![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)